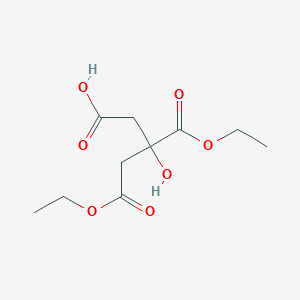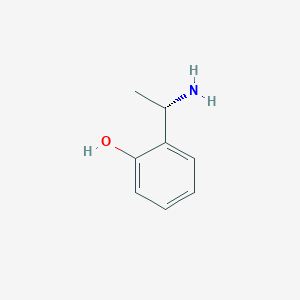
(S)-2-(1-Aminoetil)fenol
Descripción general
Descripción
(S)-2-(1-Aminoethyl)phenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-(1-Aminoethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(1-Aminoethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocatalizadores y métodos de síntesis
Se han desarrollado polipéptidos de transaminasa diseñados que tienen propiedades mejoradas en comparación con las transaminasas naturales. Estas transaminasas diseñadas pueden convertir el sustrato, 3'-hidroxiacetofenona a (S)-3-(1-aminoetil)-fenol en exceso enantiomérico y alta conversión porcentual . Este método es útil en la producción de ingredientes farmacéuticos activos .
Producción de ingredientes farmacéuticos activos (API)
Este compuesto se utiliza en la producción de ingredientes farmacéuticos activos . Es particularmente útil en la síntesis de (S)-3-(1-aminoetil)-fenol y compuestos relacionados .
Síntesis de polímero con huella molecular de iones Ni(II)
(S)-1-(2-HIDROXIFENIL)ETILAMINA se utiliza en la síntesis de polímero con huella molecular de iones Ni(II) . Este polímero tiene varias aplicaciones analíticas .
Síntesis de fluoróforos basados en 2-(2-hidroxifenil)benzotiazol disustituidos
Este compuesto se utiliza en la síntesis de fluoróforos basados en 2-(2-hidroxifenil)benzotiazol disustituidos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1
Mecanismo De Acción
Target of Action
The primary target of (S)-2-(1-Aminoethyl)phenol, also known as (S)-1-(2-Hydroxyphenyl)ethylamine, is the transaminase enzyme . This enzyme plays a crucial role in the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol .
Mode of Action
The compound interacts with its target, the transaminase enzyme, through a process known as transamination . The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . This interaction results in the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol .
Biochemical Pathways
The biochemical pathway affected by this compound is the transamination pathway . The downstream effects of this pathway include the synthesis of (S)-3-(1-aminoethyl)-phenol and related compounds, which are useful in the production of active pharmaceutical ingredients .
Result of Action
The result of the compound’s action is the conversion of the substrate, 3’-hydroxyacetophenone, to (S)-3-(1-aminoethyl)-phenol in enantiomeric excess and high percentage conversion . This conversion is crucial for the synthesis of active pharmaceutical ingredients .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of (S)-2-(1-Aminoethyl)phenol are largely determined by its interactions with various biomolecules. For instance, it has been found that this compound can be converted by engineered transaminase polypeptides, which have improved properties compared to naturally occurring transaminases . The nature of these interactions is characterized by the ability of these transaminases to convert the substrate, 3’-hydroxyacetophenone, to (S)-2-(1-Aminoethyl)phenol in enantiomeric excess and high percentage conversion .
Cellular Effects
The available data suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (S)-2-(1-Aminoethyl)phenol involves its interactions with biomolecules at the molecular level. Specifically, it has been found that this compound can bind to transaminase enzymes, leading to enzyme activation and changes in gene expression .
Dosage Effects in Animal Models
The effects of (S)-2-(1-Aminoethyl)phenol vary with different dosages in animal models. Currently, there is limited information available on the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(S)-2-(1-Aminoethyl)phenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
2-[(1S)-1-aminoethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKWKJWRIYGQFD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




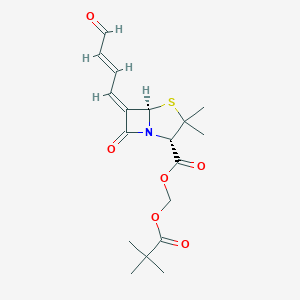
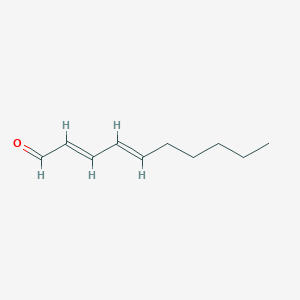
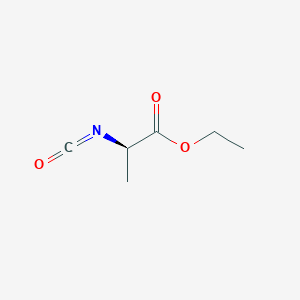
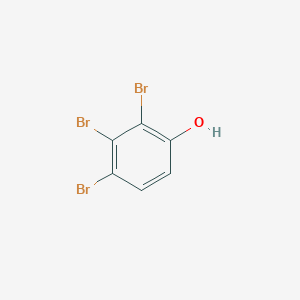
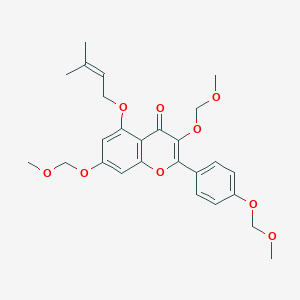

![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)

![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)
